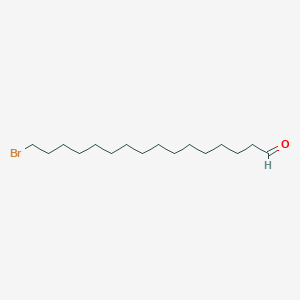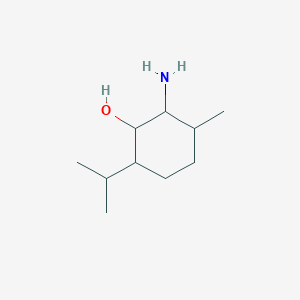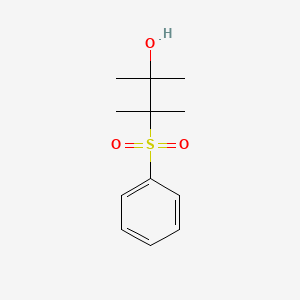![molecular formula C24H32Cl2FN7O B12593540 3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[5-フルオロ-2-[3-メチル-4-(4-メチルピペラジン-1-イル)アニリノ]ピリミジン-4-イル]アミノ]ビシクロ[2.2.1]ヘプタ-5-エン-2-カルボキサミド;二塩酸塩は、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピリミジン環と組み合わされたユニークな二環式構造を特徴としており、化学および製薬研究の興味深い対象となっています。
準備方法
合成経路と反応条件
3-[[5-フルオロ-2-[3-メチル-4-(4-メチルピペラジン-1-イル)アニリノ]ピリミジン-4-イル]アミノ]ビシクロ[2.2.1]ヘプタ-5-エン-2-カルボキサミド;二塩酸塩の合成には、二環式ヘプテン構造の形成とピリミジン環の付加を含む複数のステップが含まれます。反応条件は通常、目的の生成物が高純度で得られるように、有機溶媒、触媒、および制御された温度の使用を伴います。
工業的製造方法
この化合物の工業的製造は、収率を最大化しコストを最小限に抑えるために最適化された反応条件を用いた大規模合成を伴う可能性が高いでしょう。これには、連続フロー反応器、自動合成システム、および研究や用途に必要な仕様を満たすために、高度な精製技術が含まれる場合があります。
化学反応の分析
反応の種類
3-[[5-フルオロ-2-[3-メチル-4-(4-メチルピペラジン-1-イル)アニリノ]ピリミジン-4-イル]アミノ]ビシクロ[2.2.1]ヘプタ-5-エン-2-カルボキサミド;二塩酸塩は、以下を含む様々な化学反応を受けることができます。
酸化: この化合物は、様々な誘導体を形成するために酸化することができます。
還元: 還元反応は、二環式構造に付着した官能基を変えることができます。
置換: フッ素原子やその他の置換基は、異なる基で置換されて新しいアナログを作成することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤が含まれます。反応条件は、多くの場合、所望の変換を達成するために、特定の温度、圧力、および溶媒を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は異なる官能基を持つ幅広いアナログを生成する可能性があります。
科学研究の応用
3-[[5-フルオロ-2-[3-メチル-4-(4-メチルピペラジン-1-イル)アニリノ]ピリミジン-4-イル]アミノ]ビシクロ[22
化学: この化合物のユニークな構造は、反応機構を研究し、新しい合成方法を開発するための貴重な対象となっています。
生物学: その潜在的な生物活性を考えると、生物学的経路と相互作用を調査するために使用することができます。
医学: この化合物は、特定の分子経路を標的とする新しい薬剤の開発、特に治療の可能性がある可能性があります。
産業: その化学的特性は、新しい材料や化学プロセスの開発に活用される可能性があります。
科学的研究の応用
3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[22
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its chemical properties could be exploited in the development of new materials or chemical processes.
作用機序
3-[[5-フルオロ-2-[3-メチル-4-(4-メチルピペラジン-1-イル)アニリノ]ピリミジン-4-イル]アミノ]ビシクロ[2.2.1]ヘプタ-5-エン-2-カルボキサミド;二塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、重要な生物学的経路に関与する酵素、受容体、またはその他のタンパク質が含まれる場合があります。この化合物の効果は、これらの標的への結合を介して仲介され、その活性の変化とそれに続く生物学的反応をもたらします。
類似化合物の比較
類似化合物
3-[[5-フルオロ-2-[3-メチル-4-(4-メチルピペラジン-1-イル)アニリノ]ピリミジン-4-イル]アミノ]ビシクロ[2.2.1]ヘプタ-5-エン-2-カルボキサミド;二塩酸塩に似た化合物には、他の二環式化合物やピリミジン誘導体が含まれます。これらの化合物は、構造上の特徴を共有している場合がありますが、特定の置換基や官能基が異なります。
独自性
この化合物の独自性は、二環式ヘプテン構造とフッ素化ピリミジン環とピペラジン部分の組み合わせにあります。官能基と構造要素のこのユニークな配置は、化合物に独特の化学的および生物学的特性を与え、さらなる研究開発の貴重な対象となっています。
類似化合物との比較
Similar Compounds
Similar compounds to 3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride include other bicyclic compounds and pyrimidine derivatives. These compounds may share structural features but differ in their specific substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic heptene structure with a fluorinated pyrimidine ring and a piperazine moiety. This unique arrangement of functional groups and structural elements gives the compound distinct chemical and biological properties, making it a valuable subject for further research and development.
特性
分子式 |
C24H32Cl2FN7O |
|---|---|
分子量 |
524.5 g/mol |
IUPAC名 |
3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C24H30FN7O.2ClH/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33;;/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30);2*1H |
InChIキー |
GVYXXGJHKOPRMM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


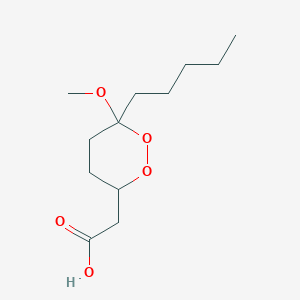
![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
![1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-](/img/structure/B12593485.png)
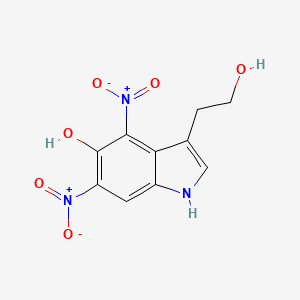
![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
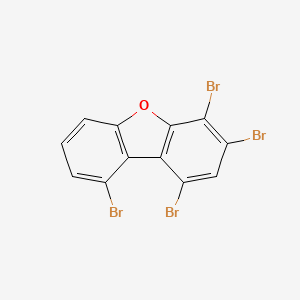
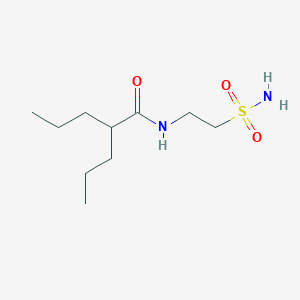
![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
